2-bromo-N-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
2-bromo-N-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-bromo-N-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is not fully understood. However, it is believed to inhibit the activity of enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-N-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to inhibit tumor growth in vitro and in vivo. In addition, it has demonstrated antimicrobial activity against various pathogens.
Advantages and Limitations for Lab Experiments
The advantages of using 2-bromo-N-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide in lab experiments include its potential therapeutic applications in various fields of research. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
For research on 2-bromo-N-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide include exploring its potential in the treatment of various diseases such as cancer, inflammatory disorders, and infectious diseases. Further research is also needed to fully understand its mechanism of action and potential side effects. Additionally, its potential as a therapeutic agent in combination with other drugs should be explored.
Synthesis Methods
The synthesis of 2-bromo-N-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves the reaction of 2-amino-5-bromobenzamide with 4-bromo-2-chlorobenzenamine in the presence of sodium hydride. The resulting product is then reacted with 2-chloroethyl isothiocyanate to yield the final compound.
Scientific Research Applications
2-bromo-N-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has shown potential in scientific research for its therapeutic applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties.
properties
Molecular Formula |
C17H11Br2ClN4O2S2 |
---|---|
Molecular Weight |
562.7 g/mol |
IUPAC Name |
2-bromo-N-[5-[2-(4-bromo-2-chloroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C17H11Br2ClN4O2S2/c18-9-5-6-13(12(20)7-9)21-14(25)8-27-17-24-23-16(28-17)22-15(26)10-3-1-2-4-11(10)19/h1-7H,8H2,(H,21,25)(H,22,23,26) |
InChI Key |
DVFHSOGFYRWKQZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=C(C=C3)Br)Cl)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=C(C=C3)Br)Cl)Br |
Origin of Product |
United States |
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